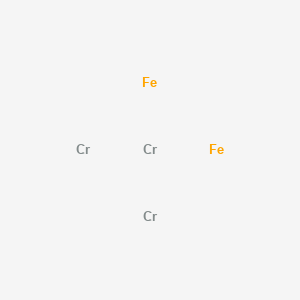
Chromium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and iron are transition metals that form a variety of compounds and alloys. Chromium is known for its high corrosion resistance and hardness, while iron is a fundamental component in steel production. When combined, chromium and iron form alloys such as stainless steel, which are widely used in various industries due to their enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium and iron can be combined through various synthetic routes. One common method is the reduction of chromite ore (FeCr₂O₄) with coke in an electric arc furnace to produce ferrochrome, an alloy of iron and chromium. This process involves heating the ore with coke at high temperatures, resulting in the reduction of chromium oxide to chromium and its subsequent alloying with iron .
Industrial Production Methods
In industrial settings, ferrochrome is produced by reducing chromite ore with coke or ferrosilicon in an electric arc furnace. The resulting ferrochrome is then used as an additive in the production of stainless steel and other chromium-steel alloys . The production process involves several steps, including grinding the ore, mixing it with reducing agents, and heating it in a furnace to achieve the desired alloy composition.
Chemical Reactions Analysis
Types of Reactions
Chromium and iron compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium can exist in multiple oxidation states, such as +2, +3, and +6, and can undergo redox reactions to transition between these states . Iron, on the other hand, commonly exists in the +2 and +3 oxidation states and can participate in similar redox reactions .
Common Reagents and Conditions
Common reagents used in reactions involving chromium and iron compounds include hydrochloric acid, sulfuric acid, and sodium hydroxide. For instance, chromium reacts with hydrochloric acid to form chromium(III) chloride and hydrogen gas . Iron reacts with sulfuric acid to produce iron(II) sulfate and hydrogen gas .
Major Products Formed
The major products formed from reactions involving chromium and iron compounds depend on the specific reaction conditions and reagents used. For example, the reaction of chromium with hydrochloric acid produces chromium(III) chloride, while the reaction of iron with sulfuric acid yields iron(II) sulfate .
Scientific Research Applications
Chromium and iron compounds have numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of chromium and iron compounds varies depending on their specific applications:
Chromium: Trivalent chromium (Cr³⁺) is believed to enhance insulin signaling by interacting with the insulin receptor and promoting glucose uptake in cells.
Iron: Iron plays a crucial role in oxygen transport and storage through its incorporation into hemoglobin and myoglobin.
Comparison with Similar Compounds
Chromium and iron compounds can be compared with other transition metal compounds, such as those of nickel, cobalt, and manganese:
Nickel: Like chromium, nickel is used in the production of stainless steel and other alloys.
Cobalt: Cobalt compounds are used in the production of batteries, pigments, and catalysts.
Manganese: Manganese is used as an alloying element in steel production to improve hardness and strength.
Chromium and iron compounds are unique in their combination of properties, such as corrosion resistance, hardness, and biological significance, making them valuable in a wide range of applications.
Properties
CAS No. |
61839-69-8 |
|---|---|
Molecular Formula |
Cr3Fe2 |
Molecular Weight |
267.68 g/mol |
IUPAC Name |
chromium;iron |
InChI |
InChI=1S/3Cr.2Fe |
InChI Key |
BDKNZXKJAYZGCB-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















